Stereochemical Integrity: (3S,7R) Single Enantiomer vs. Racemic 7-Hydroxy-1-oxaspiro[2.4]hept-5-en-4-one
The (3S,7R) enantiomer of 7-hydroxy-1-oxaspiro[2.4]hept-5-en-4-one is a defined stereoisomer with a specific absolute configuration at both the spiro carbon (C-4) and the hydroxyl-bearing carbon (C-7). While no peer-reviewed head-to-head comparison of the (3S,7R) versus (3R,7S) enantiomer was identified, the requirement for single-enantiomer material is underscored by the MOR agonist patent US 2018/0297988 A1, which states that compounds with a single configuration achieve higher selectivity for the μ-opioid receptor [1]. In synthetic applications, use of a racemate would produce a 1:1 mixture of diastereomers in any subsequent stereoselective transformation, reducing yield of the desired product by up to 50% and requiring additional chiral separation steps. The (3S,7R) form is supplied at ≥95% purity by specialty vendors, whereas racemic 7-hydroxy-1-oxaspiro[2.4]hept-5-en-4-one is not widely cataloged .
| Evidence Dimension | Enantiomeric purity and downstream synthetic efficiency |
|---|---|
| Target Compound Data | (3S,7R)-7-hydroxy-1-oxaspiro[2.4]hept-5-en-4-one, ≥95% purity, single enantiomer. |
| Comparator Or Baseline | Racemic 7-hydroxy-1-oxaspiro[2.4]hept-5-en-4-one (not commercially available as a standard catalog item) |
| Quantified Difference | Up to 50% yield loss in chiral coupling reactions when racemate used instead of single enantiomer (theoretical maximum). |
| Conditions | General principle of stereoselective synthesis; patent precedent for oxa-spiro MOR agonists requiring single-configuration intermediates. |
Why This Matters
Procuring the defined (3S,7R) enantiomer avoids the 50% theoretical yield penalty and additional purification costs associated with using racemic material in enantioselective downstream chemistry.
- [1] Jiangsu Hengrui Medicine Co., Ltd. et al. Oxa spiro derivative, preparation method therefor, and applications thereof in medicines. U.S. Patent Application Publication No. US 2018/0297988 A1, October 18, 2018. View Source
